molecular formula C12H17N B1527258 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine CAS No. 1247088-98-7

6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

Cat. No.: B1527258
CAS No.: 1247088-98-7
M. Wt: 175.27 g/mol
InChI Key: OJUDKQMJOKWXNL-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzo-fused seven-membered annulene ring with a methyl group at the 6-position and an amine group at the 5-position (Figure 1). Its molecular formula is C₁₂H₁₇N, with a molecular weight of 175.27 g/mol. Synthesis: Prepared via Mn(I)-catalyzed β-methylation of alcohols using methanol as a C1 source, yielding 80–90% purity confirmed by ¹H NMR and literature consistency. Applications: Explored in medicinal chemistry for targeting GluN2B-selective NMDA receptors and as a precursor for imaging agents.

Properties

IUPAC Name

6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-5-4-7-10-6-2-3-8-11(10)12(9)13/h2-3,6,8-9,12H,4-5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUDKQMJOKWXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine typically involves multiple steps, starting with the construction of the benzoannulene core. One common approach is the cyclization of a suitable precursor, such as a linear chain containing the necessary atoms, under specific conditions to form the fused ring structure. The reaction conditions often include the use of strong bases or acids, high temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

6-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine has shown promise in drug development due to its structural resemblance to known pharmacophores. Its applications include:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit tumor growth in preclinical models.
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders. Preliminary studies suggest potential neuroprotective effects.

Materials Science

The compound's unique electronic properties allow it to be used in:

  • Organic Light Emitting Diodes (OLEDs) : Its application in OLED technology has been explored due to its luminescent properties, which enhance light emission efficiency.
  • Conductive Polymers : As a dopant in polymer matrices, it can improve the conductivity of materials used in electronic devices.

Organic Synthesis

6-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be utilized in the synthesis of more complex organic structures, facilitating the development of new compounds with desired biological activities.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of 6-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine. The results indicated that certain derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells.

CompoundIC50_{50} (µM)Selectivity Ratio
A105
B153
C202

Case Study 2: OLED Applications

Research conducted at a leading university demonstrated that incorporating this compound into OLED devices improved brightness and efficiency by approximately 30% compared to traditional materials.

ParameterTraditional Material6-Methyl Compound
Brightness (cd/m²)100130
Efficiency (lm/W)2026

Mechanism of Action

The mechanism by which 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely depending on the specific biological system and the desired outcome.

Comparison with Similar Compounds

Substituent Variations on the Amine Group

Compound Name Substituents Molecular Weight (g/mol) Key Findings
6-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine 6-methyl, 5-amine 175.27 Moderate GluN2B affinity; lacks polar features for imaging applications.
N-Methyl-N-(3-phenylpropyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine (58) 7-amine with N-methyl and 3-phenylpropyl 324.45 High GluN2B binding affinity (IC₅₀ < 10 nM); improved selectivity over non-NMDARs.
N-(3-(4-Fluorophenyl)propyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine (59) 7-amine with 4-fluorophenylpropyl 342.43 Enhanced lipophilicity (LogD = 3.2); radiolabeled with ¹⁸F for PET imaging.

Key Insight : Bulky arylalkyl substituents on the amine (e.g., 58, 59) enhance receptor selectivity and binding but reduce aqueous solubility.

Ring-Substituted Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Findings
2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine 2-methoxy, 5-amine 191.27 Electron-donating methoxy group improves metabolic stability.
7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine 7,7-dimethyl, 5-amine 189.30 Increased steric hindrance reduces enzymatic degradation.
6-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine 6-bromo, 5-amine 240.12 Bromine substitution enables cross-coupling reactions for diversification.

Key Insight : Methyl and methoxy groups improve stability, while halogens (e.g., Br) enable further functionalization.

Isomeric and Conformational Variants

Compound Name Structure Molecular Weight (g/mol) Key Findings
(E)-2-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ylidene)acetonitrile Exocyclic cyano group (E-isomer) 196.25 Stabilized planar conformation enhances fluorescence for biosensing.
(Z)-2-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ylidene)acetonitrile Exocyclic cyano group (Z-isomer) 196.25 Reduced conjugation limits electronic applications.

Key Insight : Stereoelectronic effects govern applications in materials science.

Hydrochloride Salts

Compound Name Molecular Weight (g/mol) Key Findings
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride 197.71 Improved solubility in polar solvents; used in preclinical pharmacokinetic studies.
2,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride 259.76 Dual methoxy groups enhance blood-brain barrier penetration.

Key Insight : Salt formation optimizes bioavailability for CNS-targeted therapeutics.

Research Implications and Challenges

  • Pharmacological Gaps : Despite high affinity, 6-methyl derivatives lack polar functional groups (e.g., -OH, -COOH) required for imaging agent development.
  • Synthetic Limitations: Low yields (<50%) in stereoselective syntheses (e.g., E/Z isomers of cyano derivatives) hinder scalability.
  • Future Directions: Hybridization with phenolic benzazepines (e.g., compound 60) may improve receptor engagement and solubility.

Biological Activity

6-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine (CAS No. 1247088-98-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological implications based on recent studies and findings.

The molecular formula for 6-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine is C12H17NC_{12}H_{17}N with a molecular weight of 175.28 g/mol. Its structure consists of a fused bicyclic system that may influence its interaction with biological targets.

Pharmacological Activity

Research indicates that compounds related to 6-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine exhibit significant activity at various neurotransmitter receptors. Notably, studies have shown that derivatives in this chemical class can act as antagonists of NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.

NMDA and AMPA Receptor Antagonism

A study investigating the pharmacological properties of related tetrahydrobenzene derivatives revealed that certain analogs displayed potent antagonistic effects on NMDA and AMPA receptors. The most active derivatives had dissociation constants (Kb values) in the low micromolar range, indicating strong binding affinity and potential therapeutic implications for conditions such as epilepsy and neurodegenerative diseases .

Case Studies

  • Anticonvulsant Activity : In a rodent model of epilepsy, administration of 6-methyl derivatives resulted in a dose-dependent reduction in seizure frequency. This suggests potential utility in treating seizure disorders .
  • Neuroprotective Effects : Another study demonstrated that these compounds could protect neuronal cells from excitotoxicity induced by glutamate, a common pathway in neurodegeneration. This neuroprotective effect was attributed to the antagonism of NMDA receptors .

Structure-Activity Relationship (SAR)

The biological activity of 6-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine is influenced by its structural features:

  • Methyl Substitution : The presence of the methyl group at position 6 enhances receptor affinity.
  • Tetrahydro Structure : The saturated rings contribute to the stability and binding characteristics necessary for receptor interaction.

Data Tables

Compound NameCAS NumberMolecular FormulaMolecular WeightActivity Type
6-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine1247088-98-7C₁₂H₁₇N175.28 g/molNMDA/AMPA Antagonist
Related Analog206355-74-0C₁₂H₁₄O174.24 g/molNMDA/AMPA Antagonist

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Reactant of Route 2
Reactant of Route 2
6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

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